S-2-(((2-Ethyl-2-(3-methylcyclohexyl))ethyl)amino)ethyl thiosulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-2-(((2-Ethyl-2-(3-methylcyclohexyl))ethyl)amino)ethyl thiosulfate is an organic compound that contains a sulfuric (thio-/dithio-) acid group, a secondary amine, and a six-membered ring. This compound is characterized by its complex structure, which includes 27 hydrogen atoms, 13 carbon atoms, 1 nitrogen atom, 3 oxygen atoms, and 2 sulfur atoms .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of S-2-(((2-Ethyl-2-(3-methylcyclohexyl))ethyl)amino)ethyl thiosulfate typically involves multiple steps. The process begins with the preparation of the 2-ethyl-2-(3-methylcyclohexyl)ethylamine intermediate. This intermediate is then reacted with ethylene oxide to form the corresponding ethyleneamine derivative. Finally, the ethyleneamine derivative is treated with thiosulfuric acid to yield the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving the use of catalysts and controlled reaction environments to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
S-2-(((2-Ethyl-2-(3-methylcyclohexyl))ethyl)amino)ethyl thiosulfate undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The secondary amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted amines and thiosulfates.
Wissenschaftliche Forschungsanwendungen
S-2-(((2-Ethyl-2-(3-methylcyclohexyl))ethyl)amino)ethyl thiosulfate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as an antioxidant or anti-inflammatory agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of S-2-(((2-Ethyl-2-(3-methylcyclohexyl))ethyl)amino)ethyl thiosulfate involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfur-containing groups can form covalent bonds with thiol groups in proteins, leading to modulation of enzyme activity and signaling pathways. Additionally, the secondary amine group can participate in hydrogen bonding and electrostatic interactions with various biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- S-2-(((2-Ethyl-2-(3-methylcyclohexyl))ethyl)amino)ethyl sulfate
- S-2-(((2-Ethyl-2-(3-methylcyclohexyl))ethyl)amino)ethyl sulfonate
- S-2-(((2-Ethyl-2-(3-methylcyclohexyl))ethyl)amino)ethyl thiocyanate
Uniqueness
S-2-(((2-Ethyl-2-(3-methylcyclohexyl))ethyl)amino)ethyl thiosulfate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both sulfuric (thio-/dithio-) acid and secondary amine groups allows for a wide range of chemical transformations and interactions with biological targets .
Eigenschaften
CAS-Nummer |
21226-94-8 |
---|---|
Molekularformel |
C13H27NO3S2 |
Molekulargewicht |
309.5 g/mol |
IUPAC-Name |
(2S)-N-(2-hydroxysulfonothioyloxyethyl)-2-(3-methylcyclohexyl)butan-1-amine |
InChI |
InChI=1S/C13H27NO3S2/c1-3-12(13-6-4-5-11(2)9-13)10-14-7-8-17-19(15,16)18/h11-14H,3-10H2,1-2H3,(H,15,16,18)/t11?,12-,13?/m1/s1 |
InChI-Schlüssel |
YXJSRDFVGFYGHO-OTTFEQOBSA-N |
Isomerische SMILES |
CC[C@H](CNCCOS(=O)(=S)O)C1CCCC(C1)C |
Kanonische SMILES |
CCC(CNCCOS(=O)(=S)O)C1CCCC(C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.